molecular formula C19H16N2O4S B11472365 5-benzoyl-1,3-dimethyl-6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione

5-benzoyl-1,3-dimethyl-6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B11472365
M. Wt: 368.4 g/mol
InChI Key: OVDUIXCMZSYVLK-UHFFFAOYSA-N
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Description

5-benzoyl-1,3-dimethyl-6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a benzoyl group, a thienyl group, and a pyrimidinedione core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-1,3-dimethyl-6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 1,3-dimethyl-2,4(1H,3H)-pyrimidinedione in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-thienylacetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-1,3-dimethyl-6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thienyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-benzoyl-1,3-dimethyl-6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzoyl-1,3-dimethyl-6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-benzoyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the thienyl group.

    6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione: Lacks the benzoyl group.

Uniqueness

The presence of both the benzoyl and thienyl groups in 5-benzoyl-1,3-dimethyl-6-[2-oxo-2-(2-thienyl)ethyl]-2,4(1H,3H)-pyrimidinedione makes it unique compared to its similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

5-benzoyl-1,3-dimethyl-6-(2-oxo-2-thiophen-2-ylethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C19H16N2O4S/c1-20-13(11-14(22)15-9-6-10-26-15)16(18(24)21(2)19(20)25)17(23)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3

InChI Key

OVDUIXCMZSYVLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2)CC(=O)C3=CC=CS3

Origin of Product

United States

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